molecular formula C30H46Br2N2O4 B14431712 Ammonium, 4,4'-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide CAS No. 77985-01-4

Ammonium, 4,4'-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide

Cat. No.: B14431712
CAS No.: 77985-01-4
M. Wt: 658.5 g/mol
InChI Key: DMJRBYKPCIQLSL-UHFFFAOYSA-L
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Description

Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide typically involves multiple steps. The process begins with the preparation of the biphenylene core, followed by the introduction of oxoethylene groups. Diethyl(3-hydroxypropyl)ammonium groups are then attached to the oxoethylene moieties. The final step involves the addition of bromide ions to form the dibromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to manage the exothermic nature of the reactions.

Chemical Reactions Analysis

Types of Reactions

Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dichloride
  • Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, diiodide

Uniqueness

Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide is unique due to its specific bromide ions, which may confer distinct reactivity and biological properties compared to its chloride and iodide counterparts.

Properties

CAS No.

77985-01-4

Molecular Formula

C30H46Br2N2O4

Molecular Weight

658.5 g/mol

IUPAC Name

[2-[4-[4-[2-[diethyl(3-hydroxypropyl)azaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-diethyl-(3-hydroxypropyl)azanium;dibromide

InChI

InChI=1S/C30H46N2O4.2BrH/c1-5-31(6-2,19-9-21-33)29(35)23-25-11-15-27(16-12-25)28-17-13-26(14-18-28)24-30(36)32(7-3,8-4)20-10-22-34;;/h11-18,33-34H,5-10,19-24H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

DMJRBYKPCIQLSL-UHFFFAOYSA-L

Canonical SMILES

CC[N+](CC)(CCCO)C(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)[N+](CC)(CC)CCCO.[Br-].[Br-]

Origin of Product

United States

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